N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine
Overview
Description
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine, also known as BRPM, is a chemical compound that has been studied extensively due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are involved in the apoptotic pathway. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which play a role in cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, specifically breast cancer cells. It has also been shown to inhibit the growth of tumor cells in mice models. However, the effects of this compound on normal cells are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine in lab experiments is its potential as an antitumor agent. However, its cytotoxic effects on normal cells may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Future Directions
Future research on N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine could focus on its potential use in combination with other antitumor agents. Additionally, further studies could investigate the effects of this compound on normal cells and its potential as a therapeutic agent for other diseases. The development of more efficient synthesis methods for this compound could also increase its availability for research purposes.
Scientific Research Applications
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine has been studied for its potential use as an antitumor agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells, specifically in breast cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells in mice models.
Properties
IUPAC Name |
(E,E)-2-bromo-N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17-7-9-18(10-8-17)16-12-14(15)11-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3/b14-11+,16-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPVJVHLDSDDT-MHMBTURYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC(=CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C(=C\C2=CC=CC=C2)/Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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